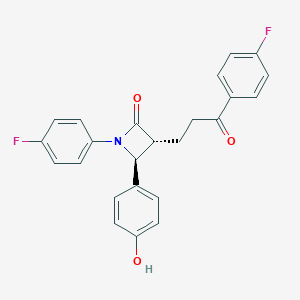

(3R,4S)-1-(4-Fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)-4-(4-hydroxyphenyl)azetidin-2-one

Descripción general

Descripción

Cetona de Ezetimiba, también conocida como EZM-K, es un metabolito de fase I de Ezetimiba. Ezetimiba es un inhibidor conocido de Niemann-Pick C1-like1 (NPC1L1) y un potente activador del factor 2 relacionado con el factor eritroide nuclear 2 (Nrf2). Ezetimiba se utiliza principalmente como un inhibidor de la absorción del colesterol .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La cetona de Ezetimiba se sintetiza como un metabolito de Ezetimiba. La síntesis implica la oxidación de Ezetimiba bajo condiciones específicas para producir cetona de Ezetimiba. La reacción generalmente requiere un agente oxidante y condiciones de reacción controladas para garantizar la formación selectiva de la cetona .

Métodos de Producción Industrial

La producción industrial de cetona de Ezetimiba sigue una vía similar a su síntesis de laboratorio. El proceso implica la oxidación a gran escala de Ezetimiba utilizando agentes oxidantes de grado industrial y reactores diseñados para mantener condiciones de reacción óptimas. El producto se purifica luego utilizando técnicas de purificación industrial estándar, como la cristalización y la cromatografía .

Análisis De Reacciones Químicas

Tipos de Reacciones

La cetona de Ezetimiba se somete a diversas reacciones químicas, que incluyen:

Oxidación: La oxidación adicional puede conducir a la formación de derivados más oxidados.

Reducción: Las reacciones de reducción pueden convertir la cetona de regreso a su alcohol correspondiente.

Sustitución: El grupo cetona puede participar en reacciones de sustitución nucleofílica

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Los nucleófilos como las aminas y los alcoholes pueden reaccionar con el grupo cetona en condiciones ácidas o básicas

Principales Productos Formados

Oxidación: Derivados más oxidados de la cetona de Ezetimiba.

Reducción: Alcoholes correspondientes.

Sustitución: Diversos derivados sustituidos según el nucleófilo utilizado

Aplicaciones Científicas De Investigación

Ezetimibe ketone has been studied for its role as a cholesterol absorption inhibitor. Its mechanism involves blocking the Niemann-Pick C1-like 1 (NPC1L1) protein in the intestine, which is crucial for cholesterol uptake. This action leads to a reduction in blood cholesterol levels and has implications for cardiovascular health.

Key Findings:

- Cholesterol Lowering : Clinical studies have shown that Ezetimibe effectively lowers low-density lipoprotein (LDL) cholesterol levels when used alone or in combination with statins .

- Anti-inflammatory Effects : Some research indicates that this compound may also exert anti-inflammatory effects, which could be beneficial in treating conditions associated with chronic inflammation .

Therapeutic Applications

The primary applications of Ezetimibe ketone are in the treatment of hyperlipidemia and cardiovascular diseases. Its ability to lower cholesterol makes it a candidate for use in various formulations aimed at managing lipid profiles.

Current Uses:

- Combination Therapy : Ezetimibe is often used in combination with statins to enhance lipid-lowering effects. This combination therapy is particularly useful for patients who do not achieve target LDL levels with statins alone .

- Potential for Broader Applications : Ongoing research is exploring the potential of Ezetimibe ketone in other areas such as diabetes management and obesity treatment due to its effects on lipid metabolism .

Case Studies

Several studies have documented the efficacy of Ezetimibe in clinical settings:

- Study on LDL Reduction : A randomized controlled trial demonstrated that patients taking Ezetimibe alongside statin therapy had significantly reduced LDL levels compared to those on statins alone. The study highlighted the additive effect of combining these medications .

- Long-term Safety Profile : A long-term study assessed the safety and efficacy of Ezetimibe over five years, showing sustained LDL reduction without significant adverse effects, reinforcing its role as a safe option for long-term management of hyperlipidemia .

Mecanismo De Acción

La cetona de Ezetimiba ejerce sus efectos inhibiendo la proteína Niemann-Pick C1-like1 (NPC1L1), que participa en la absorción del colesterol en el intestino delgado. Al inhibir esta proteína, la cetona de Ezetimiba reduce la absorción del colesterol, lo que lleva a niveles más bajos de colesterol en la sangre. Además, activa la vía del factor 2 relacionado con el factor eritroide nuclear 2 (Nrf2), que desempeña un papel en los mecanismos de defensa celular contra el estrés oxidativo .

Comparación Con Compuestos Similares

Compuestos Similares

Ezetimiba: El compuesto principal de la cetona de Ezetimiba, conocido por su inhibición de la absorción del colesterol.

Glucurónido de Ezetimiba: Un metabolito de fase II de Ezetimiba, formado por glucuronidación.

Otros inhibidores de NPC1L1: Compuestos que inhiben la misma proteína pero pueden tener diferentes estructuras y potencias .

Unicidad

La cetona de Ezetimiba es única debido a su doble función como inhibidor de la absorción del colesterol y activador de la vía Nrf2. Esta doble funcionalidad la convierte en un compuesto valioso para la investigación del metabolismo del colesterol y el estrés oxidativo .

Actividad Biológica

The compound (3R,4S)-1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)-4-(4-hydroxyphenyl)azetidin-2-one is a derivative of azetidinone, which has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , and it possesses a molecular weight of approximately 409.4 g/mol. The structure features a fluorinated phenyl group, which is significant for its biological activity due to the influence of fluorine on electronic properties and binding affinities.

Antihyperlipidemic Effects

One of the primary biological activities associated with this compound is its role as an antihyperlipidemic agent . It functions by inhibiting the absorption of cholesterol and related phytosterols in the intestine, similar to the mechanism observed in its parent compound, ezetimibe . This inhibition is critical for managing cholesterol levels in patients at risk for cardiovascular diseases.

Anti-inflammatory Properties

Research indicates that derivatives of this compound exhibit significant anti-inflammatory properties. The binding affinity studies have shown that it interacts effectively with cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response . The compound demonstrates a stronger binding affinity to COX-2 compared to COX-1, suggesting its potential for selective anti-inflammatory therapies without the side effects associated with non-selective NSAIDs.

Anticancer Activity

Recent studies have highlighted the anticancer potential of azetidinone derivatives. For instance, compounds structurally similar to this azetidinone have been shown to inhibit proliferation and induce apoptosis in various cancer cell lines, including breast and prostate cancers . The mechanism involves interference with cell cycle progression and induction of apoptotic pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in lipid metabolism and inflammatory pathways.

- Receptor Modulation : It may modulate receptor activity associated with cholesterol absorption and inflammatory responses.

- Apoptotic Induction : By triggering apoptotic signals in cancer cells, it contributes to reduced tumor growth.

Study on Ezetimibe Metabolism

A study conducted on the biotransformation of ezetimibe by fungi demonstrated that this compound is one of the metabolites produced during this process. This biotransformation highlights its metabolic stability and potential as a therapeutic agent .

Docking Studies

Docking studies have been performed to assess the binding affinities of this compound against various biological targets. Results indicated favorable interactions with beta-lactamase and peptidoglycan hydroxylase enzymes, suggesting its potential utility in antimicrobial therapies .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 409.4 g/mol |

| Antihyperlipidemic Activity | Yes |

| Anti-inflammatory Activity | Yes |

| Anticancer Activity | Yes |

| Key Mechanisms | Enzyme inhibition, receptor modulation |

Propiedades

IUPAC Name |

(3R,4S)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21,23,28H,13-14H2/t21-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEPZDXMEEKCJSP-FYYLOGMGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(=O)C4=CC=C(C=C4)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CCC(=O)C4=CC=C(C=C4)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10430935 | |

| Record name | (3R,4S)-1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10430935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191330-56-0 | |

| Record name | (3R,4S)-1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=191330-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ezetimibe ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191330560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3R,4S)-1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10430935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Azetidinone, 1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)-, (3R,4S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EZETIMIBE KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D3ASE5ZPY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What key chemical step was optimized in the synthesis of Ezetimibe in this research?

A1: The research highlights the use of a stereoselective reduction of Ezetimibe-ketone with NaBH4/I2 as a key step in the synthesis of Ezetimibe []. This method is reported to be efficient, scalable, and highly stereoselective, achieving a diastereomeric excess (de) of 99.6% for the desired Ezetimibe isomer.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.